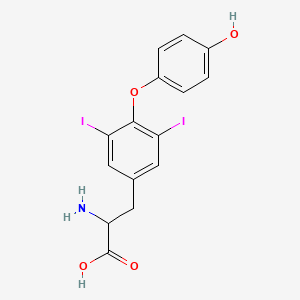

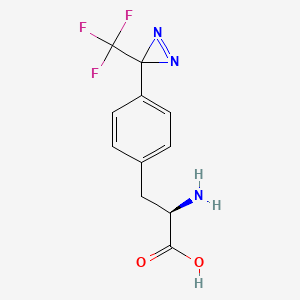

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine

Vue d'ensemble

Description

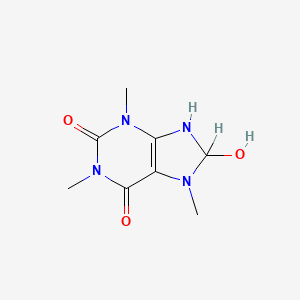

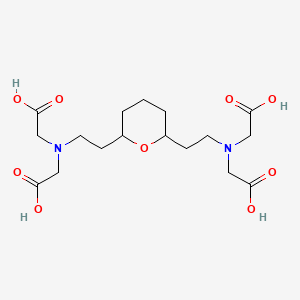

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine, also known as TFA-diazirine or TFA-DA, is a chemical compound that has gained popularity in scientific research due to its ability to crosslink and label proteins. TFA-diazirine is a derivative of the amino acid phenylalanine, and its unique structure allows it to be incorporated into proteins during synthesis, providing a powerful tool for studying protein-protein interactions and protein function.

Mécanisme D'action

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee works by crosslinking proteins through the formation of covalent bonds between the diazirine moiety and nearby amino acid residues. Upon exposure to UV light, the diazirine moiety undergoes a photochemical reaction, forming a highly reactive carbene intermediate that can covalently bond to nearby amino acid residues. This crosslinking allows researchers to study protein-protein interactions and protein function in vivo and in vitro.

Effets Biochimiques Et Physiologiques

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee has no known biochemical or physiological effects on cells or organisms when used in concentrations typically employed in scientific research. It is a non-toxic and non-reactive compound that is well-tolerated by cells and organisms.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in lab experiments include its ability to selectively label and crosslink proteins, its non-toxic and non-reactive nature, and its compatibility with a wide range of experimental techniques. However, the limitations of using 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee include its relatively high cost, the need for specialized equipment to perform photo-crosslinking experiments, and the potential for non-specific labeling or crosslinking of proteins.

Orientations Futures

There are many potential future directions for the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in scientific research. One direction is the development of new methods for selective labeling and crosslinking of specific protein domains or regions. Another direction is the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in conjunction with other labeling or crosslinking techniques to study protein-protein interactions and protein function in greater detail. Additionally, the use of 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee in live-cell imaging experiments could provide valuable insights into protein dynamics and function in vivo.

Méthodes De Synthèse

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the amino and carboxylic acid groups of phenylalanine, followed by the introduction of the trifluoromethyl-diazirine moiety through a nucleophilic substitution reaction. The final step involves the deprotection of the amino and carboxylic acid groups to yield pure 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee.

Applications De Recherche Scientifique

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee has been widely used in scientific research to study protein-protein interactions, protein structure, and protein function. It can be incorporated into proteins during synthesis, allowing researchers to selectively label and crosslink specific proteins. 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alaninee labeling has been used to identify protein-protein interaction sites, map protein topology, and study protein conformational changes.

Propriétés

IUPAC Name |

(2R)-2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19/h1-4,8H,5,15H2,(H,18,19)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGXDARRSCSGOG-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)C2(N=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914818 | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine | |

CAS RN |

95758-95-5 | |

| Record name | 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095758955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.